molecular formula C18H16FN3O2 B1672987 PDGF Receptor Tyrosine Kinase Inhibitor IV CAS No. 627518-40-5

PDGF Receptor Tyrosine Kinase Inhibitor IV

Katalognummer B1672987
CAS-Nummer: 627518-40-5
Molekulargewicht: 325.3 g/mol
InChI-Schlüssel: ZDNURMVOKAERHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PDGF Receptor Tyrosine Kinase Inhibitor IV is a cell-permeable PDGFR inhibitor with antiproliferative properties . It acts as an ATP-competitive and reversible inhibitor of PDGFR . It has been shown to display potent antiproliferative properties in several human tumor cell lines .

Wissenschaftliche Forschungsanwendungen

Application in Respiratory Research

  • Scientific Field: Respiratory Research .
  • Summary of the Application: PDGF Receptor Tyrosine Kinase Inhibitor IV is used to study the effects of PDGF-BB on the airway tone . The research focuses on the role of PDGF-BB and its receptor PDGFR in the pathogenesis of chronic airway disease .
  • Methods of Application: The research uses isolated perfused lungs (IPL) of guinea pigs (GPs) and precision-cut lung slices (PCLS) of GPs and humans . The bronchoconstrictive effects of PDGF-BB and the bronchorelaxant effects of imatinib were studied .
  • Results: PDGF-BB led to a contraction of airways. Inhibition of PDGFR- (β) (imatinib/SU6668) prevented the bronchoconstrictive effect of PDGF-BB . The mechanisms beyond PDGF-BB-induced bronchoconstriction include activation of MAP2K and TP-receptors, actin polymerisation and Ca 2+ -sensitisation .

Application in Lung Disease

  • Scientific Field: Pulmonary Medicine .
  • Summary of the Application: PDGF Receptor Tyrosine Kinase Inhibitor IV is used to attenuate platelet-derived growth factor signalling in lung disease . The research focuses on the role of PDGF signalling in pulmonary arterial hypertension (PAH), lung cancer and idiopathic pulmonary fibrosis (IPF) .
  • Methods of Application: The research focuses on the PDGF signalling pathways that involve specific ligands and their receptors .
  • Results: Aberrant expression and signalling of PDGF ligands and receptors is associated with several connective tissue disorders, and lung diseases such as PAH, lung cancer and IPF .

Application in Angiogenesis Research

  • Scientific Field: Angiogenesis Research .
  • Summary of the Application: PDGF Receptor Tyrosine Kinase Inhibitor IV is used to study the effects of PDGF-RTK in angiogenesis . The research focuses on the role of PDGF-RTK in the in vitro rat aortic ring angiogenesis assay as well as in the in vivo Matrigel mouse model of growth factor–stimulated angiogenesis .
  • Methods of Application: The research uses an in vitro rat aortic ring angiogenesis assay and an in vivo Matrigel mouse model of growth factor–stimulated angiogenesis .
  • Results: The compound is a potent ATP competitive inhibitor of PDGF-RTK and is active in the in vitro rat aortic ring angiogenesis assay as well as in the in vivo Matrigel mouse model of growth factor–stimulated angiogenesis .

Application in Cancer Research

  • Scientific Field: Cancer Research .
  • Summary of the Application: PDGF Receptor Tyrosine Kinase Inhibitor IV is used to study the antiproliferative properties in several human tumor cell lines .
  • Methods of Application: The research focuses on the PDGF signalling pathways that involve specific ligands and their receptors .
  • Results: PDGF Receptor Tyrosine Kinase Inhibitor IV displays potent antiproliferative properties in several human tumor cell lines .

Application in Cardiovascular Research

  • Scientific Field: Cardiovascular Research .
  • Summary of the Application: PDGF Receptor Tyrosine Kinase Inhibitor IV is used to study the effects of PDGF-RTK in neointima formation . The research focuses on the role of PDGF-RTK in a rat carotid artery balloon injury model .
  • Methods of Application: The research uses a rat carotid artery balloon injury model .
  • Results: The compound is shown to potently inhibit neointima formation in a rat carotid artery balloon injury model .

Zukünftige Richtungen

The future of PDGF Receptor Tyrosine Kinase Inhibitor IV and similar inhibitors lies in their potential use in treating various diseases. For instance, PDGFR-inhibition has been shown to be beneficial in chronic airway diseases such as idiopathic pulmonary fibrosis (IPF) and asthma . Furthermore, next-generation TKIs are being developed and clinically tested, leading to new drug approvals .

Eigenschaften

IUPAC Name

N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNURMVOKAERHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430890
Record name JNJ-10198409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine

CAS RN

627518-40-5
Record name JNJ-10198409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PDGF Receptor Tyrosine Kinase Inhibitor IV
Reactant of Route 2
Reactant of Route 2
PDGF Receptor Tyrosine Kinase Inhibitor IV
Reactant of Route 3
PDGF Receptor Tyrosine Kinase Inhibitor IV
Reactant of Route 4
PDGF Receptor Tyrosine Kinase Inhibitor IV
Reactant of Route 5
PDGF Receptor Tyrosine Kinase Inhibitor IV
Reactant of Route 6
Reactant of Route 6
PDGF Receptor Tyrosine Kinase Inhibitor IV

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.